molecular formula C12H13N3O3 B3046764 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole CAS No. 1296225-24-5

3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole

Cat. No. B3046764
CAS RN: 1296225-24-5
M. Wt: 247.25
InChI Key: SUHZPMRCNRYVPN-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that it can inhibit the activity of certain kinases, which play a key role in regulating cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic. It has also been shown to have anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole in lab experiments is its specificity. It has been shown to selectively inhibit specific enzymes and signaling pathways, making it a useful tool for studying the role of these targets in cellular processes. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments using this compound.

Future Directions

There are many potential future directions for research on 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine its efficacy and safety in animal and human models. Another area of interest is its potential as a tool for studying the role of specific enzymes and signaling pathways in cellular processes. Future research could focus on identifying new targets for this compound and elucidating its mechanism of action.

Scientific Research Applications

3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. It has also been investigated for its potential as a tool for studying the role of specific enzymes and signaling pathways in cellular processes.

properties

IUPAC Name

3-methyl-1-[2-(2-nitrophenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-5-3-2-4-11(12)15(16)17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHZPMRCNRYVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230472
Record name 1H-Pyrazole, 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole

CAS RN

1296225-24-5
Record name 1H-Pyrazole, 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296225-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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